molecular formula C7H8N2O4S B181943 4-(Methylsulfonyl)-2-nitroaniline CAS No. 21731-56-6

4-(Methylsulfonyl)-2-nitroaniline

Cat. No.: B181943
CAS No.: 21731-56-6
M. Wt: 216.22 g/mol
InChI Key: NDZFWKZHVAUUTN-UHFFFAOYSA-N
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Description

4-(Methylsulfonyl)-2-nitroaniline is an organic compound with the molecular formula C7H8N2O4S It is characterized by the presence of a nitro group (-NO2) and a methylsulfonyl group (-SO2CH3) attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfonyl)-2-nitroaniline typically involves the nitration of 4-(Methylsulfonyl)aniline. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to control the reaction rate and prevent over-nitration. The reaction conditions are carefully monitored to ensure the selective introduction of the nitro group at the desired position on the aniline ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatographic techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfonyl)-2-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.

    Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions, where the nitro and methylsulfonyl groups influence the reactivity and orientation of incoming substituents.

    Oxidation: The methylsulfonyl group can be oxidized to a sulfone group (-SO2-) under strong oxidative conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 4-(Methylsulfonyl)-2-phenylenediamine.

    Substitution: Various substituted aniline derivatives depending on the electrophile used.

    Oxidation: 4-(Methylsulfonyl)-2-nitrobenzenesulfonic acid.

Scientific Research Applications

4-(Methylsulfonyl)-2-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block for various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-(Methylsulfonyl)-2-nitroaniline in biological systems involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methylsulfonyl group may also contribute to the compound’s overall reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylsulfonyl)aniline: Lacks the nitro group and has different reactivity and applications.

    2-Nitroaniline: Lacks the methylsulfonyl group and exhibits different chemical properties.

    4-Nitroaniline: Lacks the methylsulfonyl group and has distinct reactivity and uses.

Uniqueness

4-(Methylsulfonyl)-2-nitroaniline is unique due to the presence of both the nitro and methylsulfonyl groups, which impart specific chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-methylsulfonyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4S/c1-14(12,13)5-2-3-6(8)7(4-5)9(10)11/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZFWKZHVAUUTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2066727
Record name Benzenamine, 4-(methylsulfonyl)-2-nitro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21731-56-6
Record name 4-(Methylsulfonyl)-2-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21731-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4-(methylsulfonyl)-2-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021731566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-(methylsulfonyl)-2-nitro-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenamine, 4-(methylsulfonyl)-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2066727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-mesyl-2-nitroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.485
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of 4-(Methylsulfonyl)-2-nitroaniline?

A1: The abstract highlights a significant finding about the structure of this compound. The -NEt2 (diethylamino) and -NO2 (nitro) groups on the benzene ring exhibit significant rotation from the plane of the ring []. This rotation is attributed to minimizing steric hindrance between these bulky ortho substituents. Additionally, the methyl groups within the -NEt2 group adopt a syn arrangement, contrasting with the anti arrangement observed in the related compound N,N-diethyl-2,4-dinitroaniline [].

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